
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
説明
科学的研究の応用
Receptor Affinity and Selectivity
The compound 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine, and its derivatives, have been studied for their affinity and selectivity towards various receptors. For instance, certain derivatives have shown high affinities and selectivities for D4 dopamine receptors. Functional experiments with these compounds have indicated neutral antagonists or weak partial agonist effects for most target compounds. A particular derivative, PIP3EA, displayed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, suggesting potential applications in modulating dopamine receptor activity (Enguehard-Gueiffier et al., 2006).
Antiviral Activity
Another derivative, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses. The compound's antiviral activity was confirmed in various serotypes of rhinoviruses, indicating its potential use in treating viral infections (Andries et al., 2005).
Androgen Receptor Downregulation
Research into androgen receptor downregulators for the treatment of advanced prostate cancer led to the discovery of AZD3514. Modifications to similar structures resulted in compounds with improved physical properties and reduced hERG issues, showing promise for clinical applications in oncology (Bradbury et al., 2013).
Genotoxicity and Metabolism Studies
The genotoxicity potential and metabolism of related compounds have been explored to understand their safety profiles. Studies revealed metabolism-dependent increases in reverse mutations and identified bioactivation pathways, providing insights into the compounds' interactions with DNA and potential safety concerns (Kalgutkar et al., 2007).
Synthesis and Biological Activities
Research into the synthesis of heterocyclic systems with anticipated biological activities has led to the development of compounds with potential therapeutic applications. These studies contribute to the understanding of structure-activity relationships and open avenues for discovering new drugs (Youssef et al., 2005).
Anticonvulsant Properties
The structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been investigated, revealing insights into their anticonvulsant potential. Crystal structure analyses and molecular-orbital calculations have provided valuable information on their interactions with biological targets (Georges et al., 1989).
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFDARKYXRZXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





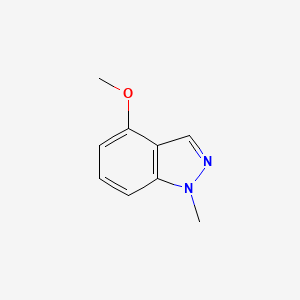

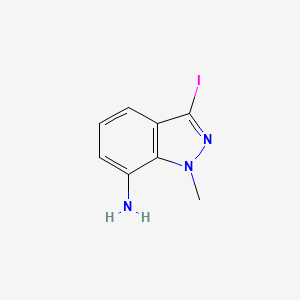
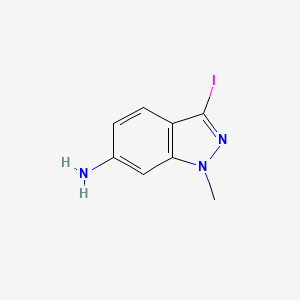

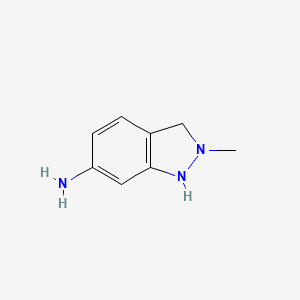
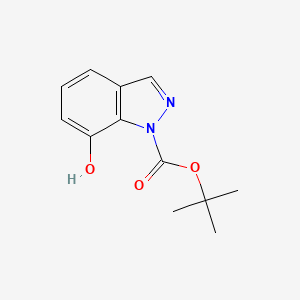
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)
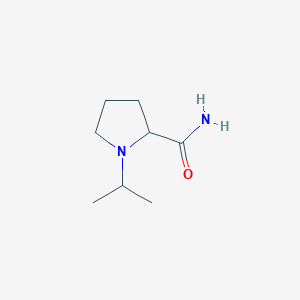
![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)
![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)